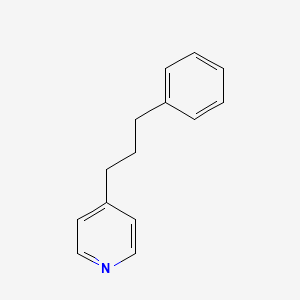
4-(3-Phenylpropyl)pyridine
Cat. No. B1219276
Key on ui cas rn:
2057-49-0
M. Wt: 197.27 g/mol
InChI Key: AQIIVEISJBBUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04177349
Procedure details


In a one-liter, three-neck flask was made 0.22 mole (5.0 g sodium) of sodamide in the usual way. The ammonia was replaced with 348 cc of xylene. The mixture was brought to reflux at 138° and 299.5 g (1.52 moles) of 4-(3-phenylpropyl)pyridine was added through a dropping funnel. Hydrogen evolution began immediately. Heating was continued for five hours at 138°-153° C. until hydrogen production slowed appreciably. The reaction mixture was cooled to around 100° C. and hydrolyzed with 100 cc of water. The oil layer was separated at room temperature and distilled through a Vigreaux column to give 182.5 g (0.93 moles) of unreacted 4-(3-phenylpropyl)pyridine and 62.9 g (0.16 mole) of 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl. The yield of 2,2'-bipyridyl product, based on 4-(3-phenylpropyl)pyridine consumed, was 54.0%.








Identifiers


|
REACTION_CXSMILES
|
[NH2-:1].[Na+].N.[C:4]1([CH2:10][CH2:11][CH2:12][C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[H][H]>O.C1(C)C(C)=CC=CC=1>[C:4]1([CH2:10][CH2:11][CH2:12][C:13]2[CH:14]=[CH:15][N:16]=[CH:17][CH:18]=2)[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1.[C:4]1([CH2:10][CH2:11][CH2:12][C:13]2[CH:14]=[CH:15][N:16]=[C:17]([C:15]3[CH:14]=[C:13]([CH2:12][CH2:11][CH2:10][C:4]4[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=4)[CH:18]=[CH:17][N:1]=3)[CH:18]=2)[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
[NH2-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Three
|
Name
|
|
|
Quantity
|
299.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CCCC1=CC=NC=C1
|
Step Six
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
|
Name
|
|
|
Quantity
|
348 mL
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux at 138°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oil layer was separated at room temperature
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled through a Vigreaux column
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)CCCC1=CC=NC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.93 mol | |
| AMOUNT: MASS | 182.5 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)CCCC1=CC(=NC=C1)C1=NC=CC(=C1)CCCC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.16 mol | |
| AMOUNT: MASS | 62.9 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
